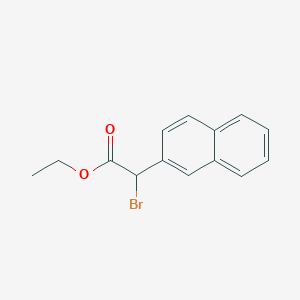

Ethyl 2-bromo-2-(2-naphthyl)acetate

Description

Properties

Molecular Formula |

C14H13BrO2 |

|---|---|

Molecular Weight |

293.15 g/mol |

IUPAC Name |

ethyl 2-bromo-2-naphthalen-2-ylacetate |

InChI |

InChI=1S/C14H13BrO2/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 |

InChI Key |

ZXGFCWGNUJBNPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-Bromo-2-phenylacetate Derivatives

Compounds such as ethyl 2-bromo-2-(4-methoxyphenyl)acetate (1i ) and ethyl 2-bromo-2-(naphthalen-1-yl)acetate (1l ) differ in aromatic substituents. Key comparisons:

- Electronic Effects : Electron-donating groups (e.g., 4-methoxy in 1i ) reduce electrophilicity at the α-carbon compared to the electron-neutral 2-naphthyl group in 1j , slowing nucleophilic substitution .

- Steric Effects : The 2-naphthyl group in 1j imposes greater steric hindrance than phenyl or 1-naphthyl groups, impacting reaction kinetics and regioselectivity. For example, in nitrone synthesis, 1-naphthyl analogs (1l ) predominantly form hydroxylated byproducts due to steric constraints, whereas phenyl analogs proceed efficiently .

Ethyl 2-(Diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate

Replacing bromine with a diethoxyphosphoryl group () converts the compound into a phosphonate ester. This substitution alters reactivity:

Functional Group Variations

Ethyl 2-(4-Aminophenoxy)acetate

Synthesized via nitro reduction of ethyl 2-(4-nitrophenoxy)acetate (), this compound lacks bromine but retains the ester functionality. Key differences:

- The absence of bromine eliminates electrophilic α-carbon reactivity, shifting utility towards amidation or hydrolysis pathways.

- The 4-aminophenoxy group enables conjugation with biomolecules, making it a precursor for pharmaceuticals .

2-Naphthyl Acetate

Halogenated Analogues

Ethyl 2-Bromo-2,2-difluoroacetate

This compound (CAS: 667-27-6, ) features two fluorine atoms adjacent to bromine:

Nucleophilic Substitution Reactions

| Compound | Reactivity with Nucleophiles | Key Applications |

|---|---|---|

| 1j (2-naphthyl) | Moderate (steric hindrance) | Suzuki couplings, Grignard reactions |

| 1i (4-methoxyphenyl) | Low (electron-donating group) | Pharmaceuticals, dye intermediates |

| Ethyl 2-bromo-2,2-difluoroacetate | High (electrophilic α-carbon) | Fluorinated polymer synthesis |

Enzymatic Hydrolysis

| Compound | Esterase Activity (kcat/Km) | Notes |

|---|---|---|

| 2-Naphthyl acetate | High (e.g., 4.5 × 10³ M⁻¹s⁻¹) | Used in enzymatic assays |

| 1j | Negligible | Bromine inhibits active-site binding |

Structural and Spectral Insights

- 1H NMR : The 2-naphthyl group in 1j produces distinct aromatic multiplet signals (δ 7.4–8.0 ppm), differing from phenyl analogs (δ 6.8–7.5 ppm) .

- Steric Parameters : Computational studies () show that the 2-naphthyl group increases the Tolman steric parameter by ~15% compared to phenyl, influencing catalyst coordination in asymmetric syntheses.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts bromination efficiency:

Higher-boiling solvents like CCl₄ favor radical stability and completion, whereas dichloromethane requires extended reaction times due to rapid initiator decomposition.

Catalyst and Initiator Loading

-

AIBN Loading : Increasing AIBN from 0.05 to 0.1 equiv reduces reaction time by 30% but risks over-initiation, leading to polymerized byproducts.

-

NBS Stoichiometry : A 10% excess of NBS ensures complete conversion, as unreacted starting material complicates purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability:

Byproduct Management

Bromoethanol and dibrominated side products are mitigated through:

-

Post-Reaction Quenching : Sodium bisulfite (NaHSO₃) reduces excess bromine.

-

Distillation : Fractional distillation under vacuum (20–30 mmHg) separates ethyl 2-bromo-2-(2-naphthyl)acetate (bp 62–64°C) from low-boiling impurities.

Alternative Synthetic Approaches

Halogen Exchange Reactions

Though less common, halogen exchange using PBr₃ or HBr/acetic acid offers a one-pot route:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-bromo-2-(2-naphthyl)acetate, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, ethyl 2-bromo-2-(naphthalen-1-yl)acetate analogs are prepared by reacting brominated precursors (e.g., ethyl 2-bromoacetate derivatives) with sodium nitrite in DMF, though steric hindrance from the naphthyl group may lead to side products like hydroxy esters . Alternative routes involve refluxing brominated intermediates with triethyl phosphite, followed by purification via short-path distillation and chromatography (ethyl acetate/cyclohexane mixtures) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer : Post-synthesis characterization includes:

- NMR/IR : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; bromine substitution patterns in ¹H/¹³C NMR).

- X-ray crystallography : For structural elucidation, as demonstrated for related compounds like ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate, where H atoms are placed via riding models with isotropic displacement parameters .

Q. How does steric hindrance from the 2-naphthyl group influence reaction outcomes?

- Methodological Answer : The bulky 2-naphthyl group can impede nucleophilic substitution, favoring alternative pathways. For instance, reactions with sodium nitrite may yield unintended products like ethyl 2-hydroxy-2-(naphthyl)acetate due to steric blocking of bromide displacement . Optimization involves adjusting solvent polarity (e.g., DMF for better solubility) or using milder reagents.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation in the synthesis of this compound?

- Methodological Answer : Key optimizations include:

- Temperature control : Refluxing at precise temperatures (e.g., 80–100°C) to balance reaction rate and side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require quenching with water to terminate reactions .

- Additives : Phloroglucinol or similar agents can stabilize intermediates and reduce decomposition .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer :

- Distillation : Short-path distillation removes low-boiling-point contaminants (e.g., excess triethyl phosphite) .

- Chromatography : Column chromatography with ethyl acetate/cyclohexane (40:60) resolves esters from hydroxylated byproducts .

- Crystallization : Slow evaporation from ethyl acetate/hexane mixtures may yield crystals for structural analysis .

Q. How do computational models aid in predicting the reactivity of brominated naphthyl acetates?

- Methodological Answer : Density functional theory (DFT) calculations can predict steric and electronic effects:

- Steric maps : Visualize spatial constraints around the bromine atom to anticipate substitution challenges.

- Transition state modeling : Identifies energy barriers for competing pathways (e.g., hydrolysis vs. substitution) .

Data Contradiction and Analysis

Q. Why do studies report varying yields for this compound synthesis?

- Methodological Answer : Discrepancies arise from:

- Steric effects : Larger substituents (e.g., 2-naphthyl vs. phenyl) reduce reaction efficiency .

- Reagent purity : Trace moisture in DMF hydrolyzes bromoesters, lowering yields.

- Workup protocols : Incomplete extraction (e.g., <5× ethyl acetate washes) may leave product in aqueous phases .

Q. How can conflicting spectral data for brominated acetates be resolved?

- Methodological Answer : Cross-validate using:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, critical for distinguishing regioisomers .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.